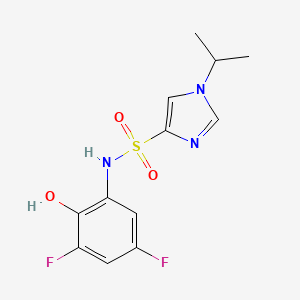![molecular formula C15H18N2O5S B6751123 Ethyl 3-[(4-methoxyphenyl)sulfonylamino]-1-methylpyrrole-2-carboxylate](/img/structure/B6751123.png)
Ethyl 3-[(4-methoxyphenyl)sulfonylamino]-1-methylpyrrole-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-[(4-methoxyphenyl)sulfonylamino]-1-methylpyrrole-2-carboxylate is a synthetic organic compound that belongs to the class of sulfonamides It is characterized by the presence of a pyrrole ring substituted with an ethyl ester group, a methoxyphenyl sulfonylamino group, and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[(4-methoxyphenyl)sulfonylamino]-1-methylpyrrole-2-carboxylate typically involves multiple steps. One common method includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.
Introduction of the Sulfonylamino Group: The sulfonylamino group can be introduced by reacting the pyrrole derivative with 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine.
Esterification: The carboxylic acid group on the pyrrole ring can be esterified using ethanol and a catalytic amount of acid, such as sulfuric acid, to form the ethyl ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-[(4-methoxyphenyl)sulfonylamino]-1-methylpyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonylamino group or the ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives of the pyrrole ring.
Reduction: Reduced forms of the ester or sulfonylamino groups.
Substitution: Substituted derivatives at the sulfonylamino or ester positions.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-[(4-methoxyphenyl)sulfonylamino]-1-methylpyrrole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Ethyl 3-[(4-methoxyphenyl)sulfonylamino]-1-methylpyrrole-2-carboxylate involves its interaction with specific molecular targets. The sulfonylamino group can form hydrogen bonds with biological molecules, while the pyrrole ring can participate in π-π interactions. These interactions can affect various biological pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate: Similar structure but with a hydroxy group and a phenyl group.
(E)-4-(3-(3-(4-methoxyphenyl)acryloyl)phenoxy)butyl 2-hydroxybenzoate: Contains a methoxyphenyl group and an acrylate moiety.
Uniqueness
Ethyl 3-[(4-methoxyphenyl)sulfonylamino]-1-methylpyrrole-2-carboxylate is unique due to its combination of a sulfonylamino group and a pyrrole ring, which imparts distinct chemical and biological properties compared to other similar compounds.
Eigenschaften
IUPAC Name |
ethyl 3-[(4-methoxyphenyl)sulfonylamino]-1-methylpyrrole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O5S/c1-4-22-15(18)14-13(9-10-17(14)2)16-23(19,20)12-7-5-11(21-3)6-8-12/h5-10,16H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIMCIJJUPZPXAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CN1C)NS(=O)(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Methyl 4-[[(5-fluoro-2,6-dimethylpyrimidin-4-yl)amino]methyl]pyridine-2-carboxylate](/img/structure/B6751042.png)
![N,2-dimethyl-3-[methyl-(3-phenyl-[1,2]thiazolo[4,5-d]pyrimidin-7-yl)amino]propanamide](/img/structure/B6751043.png)
![1-[(2-fluorophenyl)methyl]-5-methyl-N-[(1-methylpyrazol-4-yl)methyl]triazol-4-amine](/img/structure/B6751053.png)
![2-[5-bromo-2-oxo-4-(trifluoromethyl)pyridin-1-yl]-N-methylacetamide](/img/structure/B6751058.png)
![N-[[2-(4-fluorophenyl)pyrazol-3-yl]methyl]-3-(oxan-2-yloxy)propan-1-amine](/img/structure/B6751063.png)
![1-N-[[2-(4-fluorophenyl)pyrazol-3-yl]methyl]-3-N,3-N-dimethylbutane-1,3-diamine](/img/structure/B6751068.png)
![6-Tert-butyl-2-[(1-methylpyrazol-3-yl)methoxy]pyridine-3-carbonitrile](/img/structure/B6751076.png)
![5-Bromo-1-[(1-methylpyrazol-3-yl)methyl]-4-(trifluoromethyl)pyridin-2-one](/img/structure/B6751077.png)
![2-[4-[(3-chloro-1-benzofuran-2-yl)methylamino]piperidin-1-yl]-N,N-dimethylacetamide](/img/structure/B6751100.png)
![5-[[[1-(2-Methoxyphenyl)piperidin-4-yl]amino]methyl]pyrimidine-2,4-diamine](/img/structure/B6751102.png)
![Tert-butyl 5-[[(1,4-dimethylpiperidin-4-yl)methylamino]methyl]-1-methylpyrazole-4-carboxylate](/img/structure/B6751113.png)
![2-methyl-N-[(2-methyl-1,3-oxazol-5-yl)methyl]-5-(2-methylphenyl)pyrazol-3-amine](/img/structure/B6751130.png)
![1-[4-(3-Hydroxyphenyl)sulfanylpiperidin-1-yl]ethanone](/img/structure/B6751136.png)

